molecular formula C10H20N2O B3212521 2-amino-N-cyclopentyl-3-methylbutanamide CAS No. 1103225-85-9

2-amino-N-cyclopentyl-3-methylbutanamide

Cat. No.: B3212521
CAS No.: 1103225-85-9
M. Wt: 184.28 g/mol
InChI Key: GRJJRKRYXRWSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-cyclopentyl-3-methylbutanamide is a chemical compound with the molecular formula C₁₀H₂₀N₂O It is characterized by its cyclopentyl group attached to the nitrogen atom of an amide functional group, along with a methyl group on the beta carbon of the butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-cyclopentyl-3-methylbutanamide typically involves the reaction of cyclopentylamine with a suitable carboxylic acid derivative, such as 3-methylbutanoic acid or its derivatives. The reaction can be carried out under standard amide bond-forming conditions, often using coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-cyclopentyl-3-methylbutanamide can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

  • Reduction: The amide group can be reduced to form the corresponding amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the amide carbonyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Primary amines.

  • Substitution: Amides with different substituents.

Scientific Research Applications

2-Amino-N-cyclopentyl-3-methylbutanamide has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

  • Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 2-amino-N-cyclopentyl-3-methylbutanamide exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or industrial process .

Comparison with Similar Compounds

2-Amino-N-cyclopentyl-3-methylbutanamide is structurally similar to other amides and amines, such as:

  • N-cyclopentyl-3-methylbutanamide: Lacks the amino group.

  • 2-amino-N-ethyl-3-methylbutanamide: Has an ethyl group instead of cyclopentyl.

  • 2-amino-N-cyclopentylbutanamide: Lacks the methyl group on the beta carbon.

Uniqueness: The presence of both the cyclopentyl group and the methyl group on the beta carbon makes this compound unique, potentially affecting its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-amino-N-cyclopentyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-7(2)9(11)10(13)12-8-5-3-4-6-8/h7-9H,3-6,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJJRKRYXRWSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-cyclopentyl-3-methylbutanamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-cyclopentyl-3-methylbutanamide
Reactant of Route 3
Reactant of Route 3
2-amino-N-cyclopentyl-3-methylbutanamide
Reactant of Route 4
Reactant of Route 4
2-amino-N-cyclopentyl-3-methylbutanamide
Reactant of Route 5
Reactant of Route 5
2-amino-N-cyclopentyl-3-methylbutanamide
Reactant of Route 6
Reactant of Route 6
2-amino-N-cyclopentyl-3-methylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.